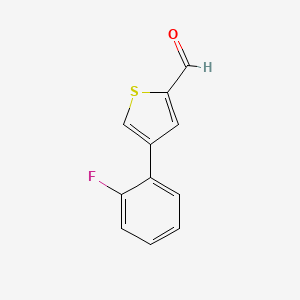

4-(2-Fluorophenyl)thiophene-2-carbaldehyde

Beschreibung

Significance of Thiophene (B33073) and Its Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom (C₄H₄S), holds a position of considerable importance in the field of heterocyclic chemistry. researchgate.netchemistrysteps.com Its aromatic character, arising from the delocalization of the sulfur atom's lone pair electrons into the π-system, makes its reactivity similar to that of benzene (B151609). researchgate.net This similarity is so pronounced that thiophene and benzene are considered classic examples of bioisosteres, where the thiophene ring can often replace a benzene ring in a biologically active molecule without a significant loss of activity. nih.gov This principle has been successfully applied in the development of numerous pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. nih.gov

Thiophene derivatives are integral building blocks in medicinal chemistry and materials science. researchgate.netnih.gov In medicinal chemistry, the thiophene nucleus is a privileged scaffold found in drugs with a vast array of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. nih.govnih.govuni.lu In materials science, thiophenes are prized for their electronic properties and are used to construct organic semiconductors, conductive polymers (like polythiophenes), and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.org

Contextualization of Arylthiophene Systems in Contemporary Organic Synthesis

Arylthiophene systems, which feature a thiophene ring directly connected to an aryl group (like a phenyl ring), represent a critical subclass of thiophene derivatives. These structures serve as versatile building blocks for more complex molecular architectures. evitachem.com The combination of the electron-rich thiophene ring with various aryl substituents allows for fine-tuning of the molecule's electronic and physical properties.

In modern organic synthesis, the construction of the C-C bond between the thiophene and aryl rings is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most efficient and widely used methods. nih.govresearchgate.net This reaction's tolerance for a wide range of functional groups makes it ideal for synthesizing complex arylthiophenes. nih.gov These systems are foundational to the creation of linear π-conjugated materials, such as oligothiophenes and polythiophenes, which are essential for applications in organic electronics and photovoltaics. evitachem.com Furthermore, arylthiophenes are key intermediates in the synthesis of fused heterocyclic systems and complex pharmaceuticals. nih.govevitachem.com

Overview of Formyl-Substituted Thiophenes as Versatile Synthetic Intermediates

The introduction of a formyl group (-CHO), or carbaldehyde, onto the thiophene ring dramatically enhances its synthetic versatility. Thiophene-2-carbaldehyde (B41791) and its derivatives are highly valuable precursors in organic synthesis. wikipedia.org The aldehyde functionality is a reactive handle that can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and various condensation reactions.

The formylation of thiophenes is commonly accomplished via the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to install the aldehyde group onto the electron-rich aromatic ring. chemistrysteps.comwikipedia.org Another method involves the metalation of the thiophene ring with an organolithium reagent followed by quenching with DMF. researchgate.net The resulting formyl-substituted thiophenes are key intermediates for building more elaborate molecules. For instance, they are used to synthesize thieno[2,3-d]pyrimidines and other fused systems of medicinal interest and can be polymerized to form materials with unique optical and electronic properties. organic-chemistry.orgchemspider.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPPMNAPPRBGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Fluorophenyl Thiophene 2 Carbaldehyde

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a straightforward manner from readily available precursors. Palladium-catalyzed reactions are at the forefront of these strategies due to their efficiency and functional group tolerance.

The formation of a C-C bond between an aryl group and a thiophene (B33073) ring is a key step in the synthesis of the target compound. The Suzuki-Miyaura reaction is a particularly prominent and well-documented method for achieving this transformation. nih.govmdpi.com

The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the synthesis of 4-arylthiophene-2-carbaldehydes. mdpi.com This reaction typically involves the coupling of 4-bromothiophene-2-carbaldehyde with an appropriate arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For the specific synthesis of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, the arylating agent would be (2-fluorophenyl)boronic acid or a (2-fluorophenyl)boronic acid pinacol (B44631) ester.

A general scheme for this reaction involves reacting 4-bromothiophene-2-carbaldehyde with the arylboronic acid/ester using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com Research on analogous compounds, such as 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, has demonstrated the feasibility of this approach, achieving moderate to excellent yields. nih.govresearchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Key factors that are often optimized include the choice of solvent, the type of base used, and the loading of the palladium catalyst. mdpi.com

Solvent Effects: The selection of the solvent system is critical for achieving high yields. Studies on the synthesis of various 4-arylthiophene-2-carbaldehydes have shown that solvent systems like a 4:1 mixture of toluene/water or dioxane/water are effective. mdpi.com For instance, the coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester in a toluene/water mixture at 85–90 °C yielded the product in good amounts. mdpi.com In the synthesis of a related compound, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, dioxane was used as the solvent. researchgate.net

Catalyst Loading: The amount of palladium catalyst used is another crucial parameter. While higher catalyst loading can increase reaction rates, it also adds to the cost and potential for metal contamination in the final product. Research indicates that a catalyst loading of 5 mol% of Pd(PPh₃)₄ is effective for these types of couplings. mdpi.com

The table below summarizes the optimization of reaction conditions for the synthesis of a representative 4-arylthiophene-2-carbaldehyde.

| Arylboronic Acid/Ester | Solvent | Base | Catalyst (mol%) | Temperature (°C) | Yield (%) |

| Phenylboronic ester | Toluene/Water (4:1) | K₃PO₄ | 5 | 85-90 | Good |

| 3,5-bis(trifluoromethyl)phenylboronic ester | Dioxane/Water (4:1) | K₃PO₄ | 5 | 85-90 | Excellent |

| 3,5-dimethylphenylboronic acid | Dioxane/Water (4:1) | K₃PO₄ | 5 | 85-90 | Excellent |

This table is generated based on data for analogous compounds as reported in the literature. mdpi.com

In the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde, the reaction is highly regioselective, with the arylation occurring specifically at the C4 position of the thiophene ring where the bromine atom is located. mdpi.com This is a direct consequence of the mechanism of the Suzuki-Miyaura reaction, which proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst.

Yields for the synthesis of 4-arylthiophene-2-carbaldehydes via this method are generally reported as moderate to excellent, depending on the specific arylboronic acid used and the optimization of reaction conditions. nih.govmdpi.com For example, the reaction of 4-bromothiophene-2-carbaldehyde with 3,5-dimethylphenylboronic acid resulted in an excellent yield after heating for 12 hours. mdpi.com The electronic nature of the substituents on the arylboronic acid can influence the reaction outcome.

While the Suzuki-Miyaura reaction is a powerful tool, other transition metal-catalyzed reactions, such as direct C-H functionalization, represent an increasingly important and atom-economical alternative. nih.govrsc.org This approach avoids the need to pre-functionalize the thiophene ring with a halide.

In the context of thiophene chemistry, palladium-catalyzed direct C-H arylation has been successfully employed. nih.govrsc.org This method would involve the direct coupling of a thiophene-2-carbaldehyde (B41791) with an aryl halide. For the synthesis of the target compound, this would theoretically involve the reaction of thiophene-2-carbaldehyde with 2-fluoro-iodobenzene or 2-fluoro-bromobenzene. These reactions often require a palladium catalyst, a ligand, and a base or an oxidant. A notable advantage is the reduction of synthetic steps and waste products. rsc.org However, controlling regioselectivity can be a challenge in C-H functionalization reactions of substituted thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling of 4-Bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters

Precursor-Based Synthetic Routes

The synthesis of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde is most effectively achieved through precursor-based methodologies. This approach involves the initial synthesis of key intermediates, which are then coupled to form the final product. A common strategy is to first prepare a functionalized thiophene-2-carbaldehyde and then introduce the aryl substituent via a cross-coupling reaction.

Synthesis of Key Thiophene-2-Carbaldehyde Intermediates

A critical precursor for this synthesis is a thiophene ring that is formylated at the 2-position and has a leaving group, such as a halogen, at the 4-position. 4-Bromothiophene-2-carbaldehyde is a widely utilized intermediate for this purpose. researchgate.netmdpi.com The synthesis of this intermediate itself relies on the formylation of a pre-existing thiophene.

Formylation, the introduction of a formyl group (-CHO), onto a thiophene ring is a fundamental step. Thiophene and its derivatives are aromatic heterocycles and readily undergo electrophilic substitution reactions, typically at the C2 position, which is more reactive than the C3 position. bhu.ac.inpearson.com Several classical methods are employed for this transformation.

Vilsmeier-Haack Reaction : This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netrsc.org The reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or phosgene. rsc.orggoogle.comksu.edu.sa The electrophilic Vilsmeier reagent attacks the thiophene ring, leading to the formation of the aldehyde after hydrolysis. The reaction of thiophene with DMF and phosphoryl chloride is a known route to obtain thiophene-2-carbaldehyde. researchgate.net

Lithiation followed by Formylation : This two-step process offers another route to formylate thiophenes. It involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent like DMF. commonorganicchemistry.com This method is particularly useful when directing the formylation to a specific position, controlled by existing substituents or through halogen-lithium exchange. commonorganicchemistry.com

Rieche Formylation : This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com

Introduction of Fluorophenyl Moiety at the 4-Position

With a suitable precursor like 4-bromothiophene-2-carbaldehyde in hand, the 2-fluorophenyl group is introduced via a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling : This reaction has become one of the most powerful and versatile methods for forming carbon-carbon bonds. nih.gov The synthesis of 4-arylthiophene-2-carbaldehydes, including the target compound, is efficiently achieved using this method. researchgate.netnih.gov The reaction involves the coupling of a halo-thiophene (e.g., 4-bromothiophene-2-carbaldehyde) with an organoboron reagent, such as (2-fluorophenyl)boronic acid. mdpi.comnih.govnih.gov The reaction is catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, like potassium carbonate or potassium phosphate, to facilitate the catalytic cycle. mdpi.com

The general scheme for the Suzuki-Miyaura reaction to produce various 4-arylthiophene-2-carbaldehydes is as follows:

Researchers have optimized the reaction conditions, including the choice of solvent, base, and temperature, to achieve high yields. mdpi.comnih.gov For instance, coupling reactions are often performed in solvent mixtures like toluene/water or dioxane/water at elevated temperatures. nih.gov

Below is an interactive table summarizing the conditions for the synthesis of various 4-arylthiophene-2-carbaldehydes, demonstrating the versatility of the Suzuki-Miyaura reaction.

| Product | Arylboronic Acid/Ester | Solvent | Base | Yield (%) | Reference |

| 4-Phenylthiophene-2-carbaldehyde | Phenylboronic ester | Toluene/Water | K₃PO₄ | 75 | nih.gov |

| 4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde | 3,5-Trifluoromethylphenylboronic ester | Dioxane/Water | K₃PO₄ | 80 | nih.gov |

| 4-(5-Chloro-2-thienyl)thiophene-2-carbaldehyde | 5-Chlorothiophene-2-boronic acid | 1,4-Dioxane | K₂CO₃ | 66 | mdpi.com |

| 4-(p-Tolyl)thiophene-2-carbaldehyde | p-Tolylboronic acid | DMF | KOH | 70 | mdpi.com |

| 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Toluene/Water | K₃PO₄ | 82 | nih.gov |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly incorporates advanced techniques to improve efficiency, reduce environmental impact, and access novel chemical structures. The synthesis of thiophene derivatives has benefited significantly from these developments.

Microwave-Assisted Synthesis in Thiophene Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.org In thiophene chemistry, microwave-assisted synthesis has been successfully applied to various reactions, including the Gewald reaction for producing substituted 2-aminothiophenes. organic-chemistry.orgthieme-connect.com This technique allows for rapid and efficient heating of the reaction mixture, which can accelerate reaction rates significantly. researchgate.net For example, a microwave-assisted Gewald reaction can be completed in as little as 20 minutes, whereas the same reaction under classical heating might take several hours. organic-chemistry.orgthieme-connect.com The application of microwave heating can be particularly advantageous in multi-step syntheses, streamlining the production of complex thiophene derivatives.

Considerations for Green Chemistry Methodologies in Thiophene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In thiophene synthesis, this translates to several key considerations. rsc.org

Solvent Selection : A major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Syntheses of thiophene derivatives have been developed using greener solvents like ethanol (B145695) or water, and in some cases, under solvent-free conditions. rsc.orgnih.gov

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Transition-metal-free reactions, such as the synthesis of thiophenes from bromoenynes using potassium ethyl xanthogenate (EtOCS₂K) in a water-based solvent system, exemplify this principle. organic-chemistry.org

Use of Safer Reagents : Green chemistry encourages avoiding toxic reagents. For instance, some traditional large-scale methods for thiophene production involve carbon disulfide, which is toxic and flammable. rsc.org Newer methods aim to use safer sulfur sources and catalysts. nih.govorganic-chemistry.org The use of deep eutectic solvents, which are a greener alternative to traditional ionic liquids, has also been explored in thiophene synthesis. rsc.org

By integrating these advanced and green techniques, the synthesis of complex molecules like 4-(2-Fluorophenyl)thiophene-2-carbaldehyde can be made more efficient, scalable, and environmentally sustainable.

Reaction Mechanisms and Organic Transformations of 4 2 Fluorophenyl Thiophene 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this group in 4-(2-Fluorophenyl)thiophene-2-carbaldehyde is the cornerstone of its synthetic utility, enabling a variety of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol or undergoes further reaction.

Aldehydes readily react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. This reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon. For 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, this process involves the reaction with a primary amine (R-NH₂) under mildly acidic conditions, which catalyze the dehydration of the intermediate carbinolamine to yield the final Schiff base. This transformation is widely documented for the parent compound, thiophene-2-carboxaldehyde, and its derivatives, indicating a similar reactivity profile for the title compound. acs.orgnih.govresearchgate.netgoogle.com

The general mechanism proceeds as follows:

Nucleophilic attack of the primary amine on the aldehyde carbon.

Proton transfer to form a zwitterionic intermediate.

Protonation of the oxygen atom to form a carbinolamine.

Elimination of water to form a stable imine (Schiff base).

Table 1: Examples of Schiff Base Formation with Substituted Thiophene-2-carbaldehydes

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

| Thiophene-2-carboxaldehyde | N¹,N¹-diethylethane-1,2-diamine | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | researchgate.net |

| Thiophene-2-carboxaldehyde | Substituted anilines | N-substituted phenyl-4-thiophenyl-2-azetidinones (after further reaction) | nih.gov |

| Thiophene-2-carboxaldehyde | o-phenylenediamine | Diamine-derived Schiff base | google.com |

Similar to the formation of Schiff bases, 4-(2-Fluorophenyl)thiophene-2-carbaldehyde can undergo condensation reactions with hydrazines and their derivatives (hydrazides) to form hydrazones. A notable example, demonstrated with the closely related 4-phenylthiophene-2-carbaldehyde, is the reaction with 2,4-dinitrophenylhydrazine. illinois.edu This reaction serves as a classical qualitative test for aldehydes and ketones and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazone is often a brightly colored, crystalline solid.

The reaction with a hydrazide (R-NH-NH₂) follows a similar path to Schiff base formation, yielding a C=N-NH-R linkage. These reactions are crucial in the synthesis of various heterocyclic compounds and molecules with potential biological activity. acs.org

Table 2: Representative Condensation Reactions with Hydrazine Derivatives

| Aldehyde Reactant | Hydrazine/Hydrazide Reactant | Product Type | Reference |

| 4-phenylthiophene-2-carbaldehyde | 2,4-dinitrophenylhydrazine | 2,4-dinitrophenylhydrazone | illinois.edu |

| Thiophene-2-carboxaldehyde | Hydrazine hydrate | Thiophene-2-carbaldehyde (B41791) azine | nist.gov |

| Substituted o-vanillin | Thiophene-2-carboxylic acid hydrazide | Schiff base ligand | acs.org |

Cross-aldol condensations involve the reaction between two different carbonyl compounds. Since 4-(2-Fluorophenyl)thiophene-2-carbaldehyde lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic partner in an aldol (B89426) reaction. However, it can serve as an excellent electrophilic acceptor for an enolate derived from another aldehyde or ketone.

In a typical base-catalyzed cross-aldol reaction, a ketone or another enolizable aldehyde is deprotonated to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde. The resulting aldol addition product can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated carbonyl compound. The reactivity of thiophene-2-carboxaldehyde in such condensations is well-established. researchgate.net When two different carbonyl compounds that can both enolize are used, a mixture of up to four products can be formed.

Oxidation and Reduction Pathways of the Carbaldehyde Group

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, 4-(2-Fluorophenyl)thiophene-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺).

Reduction: Conversely, the aldehyde can be reduced to form the primary alcohol, (4-(2-Fluorophenyl)thiophen-2-yl)methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net Enzymatic reductions are also possible, as demonstrated by the ability of carboxylic acid reductase to reduce thiophene-2-carboxylic acid to its corresponding aldehyde, illustrating the reversibility of these oxidation states in biological systems. researchgate.net

Table 3: Oxidation and Reduction of the Aldehyde Functionality

| Transformation | Reactant | Typical Reagent(s) | Product |

| Oxidation | 4-(2-Fluorophenyl)thiophene-2-carbaldehyde | KMnO₄, H₂CrO₄, Ag₂O | 4-(2-Fluorophenyl)thiophene-2-carboxylic acid |

| Reduction | 4-(2-Fluorophenyl)thiophene-2-carbaldehyde | NaBH₄, LiAlH₄ | (4-(2-Fluorophenyl)thiophen-2-yl)methanol |

Decarbonylation Reactions and Their Mechanisms

Decarbonylation is a chemical reaction that involves the elimination of a molecule of carbon monoxide (CO). For aromatic aldehydes like 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, this transformation typically requires a transition-metal catalyst. The most common catalysts are rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), but palladium-based systems have also been developed. rsc.orgresearchgate.net

The general mechanism for a rhodium-catalyzed decarbonylation proceeds through several key steps: nih.gov

Oxidative Addition: The catalyst, typically a Rh(I) species, undergoes oxidative addition into the aldehyde's C-H bond to form an acyl-rhodium(III) hydride intermediate.

Migratory Extrusion of CO: The acyl group rearranges, leading to the extrusion of carbon monoxide, which remains coordinated to the metal center. This is often the rate-limiting step.

Reductive Elimination: The final step is the reductive elimination of the resulting aryl group and the hydride to form the decarbonylated product, 2-(2-fluorophenyl)thiophene, and regenerate the active Rh(I) catalyst. nih.gov

This reaction effectively removes the formyl group, replacing it with a hydrogen atom, and serves as a powerful synthetic tool for accessing specific substitution patterns on aromatic rings. nih.gov

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in 4-(2-Fluorophenyl)thiophene-2-carbaldehyde is an electron-rich aromatic system, yet its reactivity is significantly modulated by the presence of the electron-withdrawing aldehyde group at the C-2 position and the bulky 2-fluorophenyl group at the C-4 position.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.org The substitution pattern on the thiophene ring of 4-(2-fluorophenyl)thiophene-2-carbaldehyde is directed by the existing substituents. The aldehyde group at C-2 is a deactivating, meta-directing group. Conversely, the sulfur atom of the thiophene ring is activating and directs electrophiles to the ortho-positions (C-2 and C-5). In this molecule, the C-2 position is occupied. The 2-fluorophenyl group at C-4 also influences the regioselectivity.

For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF), is a common electrophilic substitution. wikipedia.orgijpcbs.comorganic-chemistry.org On a substrate like 4-phenylthiophene, this reaction would be expected to occur at an available activated position. reddit.com In the case of the title compound, if the C-5 position were unsubstituted, it would be the prime candidate for such a formylation.

Halogenation Reactions and Regioselectivity

Halogenation of thiophene derivatives is a well-established transformation. In the case of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, the regioselectivity of halogenation would again be directed to the C-5 position for the same reasons outlined for general electrophilic substitution.

Interestingly, a study on the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde (B91291) and its p-fluoro-substituted analogue provides insight into the reactivity of similar systems. Treatment of 5-(4-fluorophenyl)thiophene-2-carbaldehyde (B3119299) with bromine in chloroform (B151607) was found to yield the 4-bromo-5-(4-fluorophenyl)thiophene-2-carbaldehyde as the major product, alongside a minor product resulting from deformylation and dibromination. This demonstrates that direct bromination at the available position on the thiophene ring is a feasible reaction.

| Starting Material | Reagent | Solvent | Major Product | Minor Product |

| 5-(4-fluorophenyl)thiophene-2-carbaldehyde | Br₂ | CHCl₃ | 4-bromo-5-(4-fluorophenyl)thiophene-2-carbaldehyde | 2,4-dibromo-5-(4-fluorophenyl)thiophene |

This reaction highlights the susceptibility of the electron-rich thiophene ring to halogenation, even with a deactivating formyl group present.

Further Cross-Coupling at Other Thiophene Positions (e.g., C-5)

To achieve further functionalization at other positions on the thiophene ring, such as C-5, a common strategy involves the introduction of a halogen atom at that position, which can then participate in cross-coupling reactions. For instance, if the starting material were 5-bromo-4-(2-fluorophenyl)thiophene-2-carbaldehyde, the bromine atom at the C-5 position would be amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.netmdpi.com

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.netclaremont.edu Research has shown the successful Suzuki coupling of 5-bromothiophene-2-carboxamide (B442588) with various arylboronic acids, including (3-chloro-4-fluorophenyl)boronic acid, to yield the corresponding 5-arylthiophene-2-carboxamides. nih.gov A similar reaction with 5-bromo-4-(2-fluorophenyl)thiophene-2-carbaldehyde would be expected to proceed, allowing for the introduction of a wide range of aryl or heteroaryl substituents at the C-5 position.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | (3-chloro-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(3-chloro-4-fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 2-bromo-5-(bromomethyl)thiophene | (3-chloro-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene |

These examples demonstrate the feasibility of using Suzuki coupling to further elaborate the thiophene core of the title compound, assuming prior halogenation at the C-5 position.

Reactivity of the Fluorophenyl Moiety

The 2-fluorophenyl group in 4-(2-Fluorophenyl)thiophene-2-carbaldehyde also presents opportunities for further chemical transformations, largely influenced by the properties of the fluorine substituent.

Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect on the phenyl ring. This generally deactivates the ring towards electrophilic aromatic substitution. However, the ortho-position of the fluorine atom can have a directing effect in certain reactions. For instance, in metal-catalyzed C-H functionalization reactions, the fluorine atom can act as a directing group, promoting reaction at the adjacent C-H bond (the C-3 position of the fluorophenyl ring). nih.govacs.orgresearchgate.net This is attributed to the ability of the fluorine to stabilize the transition state of the C-H activation step. The steric and electronic properties of the ortho-fluoro substituent can influence the geometry and stability of intermediates in biaryl systems. researchgate.netacs.org

Furthermore, the electron-withdrawing nature of the fluorine atom, especially when combined with other deactivating groups or in a polyfluorinated system, can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgresearchgate.net In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. While the fluorine atom itself can be displaced, it is generally a poor leaving group in SNAr reactions compared to other halogens. However, its presence activates the ring towards the displacement of other leaving groups, particularly those at the ortho and para positions. nih.gov

Potential for Further Functionalization of the Fluorophenyl Group

The presence of the C-F bond offers a handle for further functionalization, although cleavage of this strong bond can be challenging. bohrium.comnih.govresearchgate.netbaranlab.org Recent advances in catalysis have enabled the functionalization of C-F bonds, often through transition-metal-mediated processes or photocatalysis. researchgate.net These methods can allow for the replacement of the fluorine atom with other functional groups.

More commonly, the fluorine atom's influence on the reactivity of other positions on the phenyl ring is exploited. As mentioned, ortho-directed C-H activation could allow for the introduction of new substituents at the C-3 position of the fluorophenyl ring. Additionally, if other leaving groups were present on the fluorophenyl ring, the activating effect of the fluorine atom could facilitate SNAr reactions. For example, in polyfluoroarenes, the fluorine atom para to an incoming nucleophile is often selectively replaced. nih.gov While the title compound is not a polyfluoroarene, the principles of SNAr suggest that if a suitable leaving group were present at the C-4 or C-6 position of the fluorophenyl ring, nucleophilic substitution could be a viable pathway for further modification.

Derivatization Strategies for Enhancing Molecular Complexity

Construction of Fused Heterocyclic Systems

The integration of the thiophene (B33073) carbaldehyde into larger, fused heterocyclic structures is a powerful strategy for generating novel chemical entities. This approach leverages the reactivity of the aldehyde group to participate in cyclization reactions, leading to the formation of oxadiazoles, oxazoles, and triazolothiadiazines.

One prominent pathway to heterocyclic systems is through the synthesis of 1,3,4-oxadiazole derivatives. This transformation typically proceeds via a two-step sequence involving the formation of a Schiff base intermediate.

The initial step involves the condensation reaction between 4-(2-Fluorophenyl)thiophene-2-carbaldehyde and a suitable carbohydrazide. This reaction forms a Schiff base, specifically an N-acylhydrazone, which serves as the direct precursor to the oxadiazole ring. The subsequent and final step is an oxidative cyclization of the Schiff base intermediate. ijpsonline.com This crucial ring-closing reaction can be accomplished using various reagents, with Chloramine-T being a notable example for promoting the cyclization. ijpsonline.com This process efficiently converts the open-chain Schiff base into the stable, five-membered 1,3,4-oxadiazole ring, fused to the original thiophene scaffold.

Table 1: General Synthesis of 1,3,4-Oxadiazole Derivatives

| Step | Description | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Schiff Base Formation | 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, Carbohydrazide | Acetic Acid (catalyst) | N-acylhydrazone intermediate |

The aldehyde group of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde can be directly converted into an oxazole ring, a valuable heterocyclic motif. The van Leusen oxazole synthesis is a well-established and efficient method for this transformation. nih.govmdpi.comorganic-chemistry.org

This reaction involves the treatment of the aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate (K₂CO₃), typically in a solvent like methanol. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov The deprotonated TosMIC attacks the aldehyde, initiating a sequence that leads to the formation of an oxazoline intermediate. This intermediate then undergoes the elimination of p-toluenesulfinic acid to yield the final 5-substituted oxazole product. nih.govorganic-chemistry.org This one-pot reaction provides a direct route from the aldehyde to the corresponding 5-(4-(2-fluorophenyl)thiophen-2-yl)oxazole. mdpi.com Aromatic aldehydes are known to be suitable substrates for this reaction, and those bearing electron-withdrawing groups can exhibit higher reactivity. mdpi.com

Table 2: Van Leusen Synthesis of Oxazole Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

A more complex fused heterocyclic system, the triazolothiadiazine ring, can be constructed from 4-(2-Fluorophenyl)thiophene-2-carbaldehyde. This synthesis involves a multi-step process that begins with the formation of a Schiff base, followed by a cyclization reaction.

The initial step is the condensation of the aldehyde with an aminotriazolethione, such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. This reaction yields the corresponding Schiff's base. The subsequent step involves the treatment of this intermediate with a reagent like a substituted ω-bromoacetophenone or phenacyl bromide in a suitable solvent such as ethanol (B145695). This leads to an intramolecular cyclization, forming the fused 6,7-dihydro-5H- nih.govmdpi.comorganic-chemistry.orgtriazolo[3,4-b] nih.govorganic-chemistry.orgpharmaguideline.comthiadiazine ring system. mdpi.com This strategy effectively builds a complex, bicyclic heteroaromatic structure onto the thiophene core.

Formation of Conjugated Systems

Extending the π-conjugated system of the parent molecule is another key derivatization strategy. This approach is critical for tuning the optoelectronic properties of the resulting compounds. The aldehyde group provides a convenient handle for reactions that form new carbon-carbon double bonds or incorporate the entire molecule into a polymer chain.

Chalcones, which are α,β-unsaturated ketones, represent a significant class of conjugated molecules. They are synthesized through the Claisen-Schmidt condensation reaction, a reliable and widely used method. pharmaguideline.comorganic-chemistry.org

This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. Specifically, 4-(2-Fluorophenyl)thiophene-2-carbaldehyde is reacted with various substituted acetophenones in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.gov The reaction creates a new carbon-carbon double bond, linking the thiophene ring system to another aromatic ring via a three-carbon ketoethylenic bridge (-CO-CH=CH-). nih.gov This process effectively extends the π-conjugation of the molecule, a feature that is central to the properties of chalcones.

Table 3: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base Catalyst | Resulting Chalcone Derivative |

|---|---|---|---|

| 4-(2-Fluorophenyl)thiophene-2-carbaldehyde | Acetophenone | NaOH | 1-Phenyl-3-(4-(2-fluorophenyl)thiophen-2-yl)prop-2-en-1-one |

| 4-(2-Fluorophenyl)thiophene-2-carbaldehyde | 4-Methoxyacetophenone | KOH | 3-(4-(2-Fluorophenyl)thiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

The 4-(2-Fluorophenyl)thiophene-2-carbaldehyde unit can be incorporated into polymeric structures, specifically polythiophenes. Polythiophenes are important conducting polymers with various applications in electronics. synarchive.com

One method involves the direct polymerization of thiophene-2-carbaldehyde (B41791) derivatives using an acid catalyst like hydrochloric acid in an alcohol solvent. synarchive.com This approach, however, primarily involves the aldehyde group in the polymerization process through an electrophilic addition mechanism, which may not result in a fully conjugated backbone typical of conducting polymers. synarchive.com

A more common strategy for creating conjugated polythiophenes involves metal-catalyzed cross-coupling reactions, such as Stille coupling. In this approach, the 4-(2-Fluorophenyl)thiophene-2-carbaldehyde molecule would first need to be chemically modified to introduce reactive sites on the thiophene ring, such as bromine or trimethylstannyl groups, at the positions intended for polymerization. The aldehyde would then act as a pendant functional group along the main polythiophene chain. This method allows for the creation of functionalized, conjugated polymers where the electronic properties of the backbone are modified by the presence of the 4-(2-fluorophenyl)thiophene-2-carbaldehyde side groups.

Advanced Functionalization via Palladium-Catalyzed Reactions

Palladium catalysis stands as a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For the derivatization of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, these reactions open avenues for late-stage modifications that would be challenging to achieve through other means. The subsequent sections will delve into specific palladium-catalyzed strategies to expand the molecular diversity of this thiophene derivative.

To further functionalize the 4-(2-Fluorophenyl)thiophene-2-carbaldehyde molecule via cross-coupling reactions, a halogen handle must first be introduced. Bromination is a common and effective method for this purpose. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the thiophene ring: the 2-carbaldehyde group and the 4-(2-fluorophenyl) group.

The carbaldehyde group at the 2-position is an electron-withdrawing group and acts as a deactivating meta-director. Conversely, the sulfur atom in the thiophene ring is an ortho- and para-director, activating the adjacent positions (C3 and C5). The 2-fluorophenyl group at the 4-position will also influence the regioselectivity. Considering these factors, the most probable site for bromination is the C5 position. This position is activated by the sulfur atom and is less sterically hindered compared to the C3 position, which is situated between the two existing substituents.

A plausible synthetic route for the bromination of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde would involve the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) or a mixture of acetic acid and chloroform (B151607). The reaction would likely proceed under mild conditions to yield 5-bromo-4-(2-fluorophenyl)thiophene-2-carbaldehyde. This intermediate is now primed for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base nih.gov. The newly introduced bromo-substituent at the C5 position of the thiophene ring serves as an excellent electrophilic partner for this reaction.

| Reactant | Reagent | Product | Typical Conditions |

| 4-(2-Fluorophenyl)thiophene-2-carbaldehyde | N-Bromosuccinimide (NBS) | 5-Bromo-4-(2-fluorophenyl)thiophene-2-carbaldehyde | THF, room temperature |

| 5-Bromo-4-(2-fluorophenyl)thiophene-2-carbaldehyde | Arylboronic acid | 5-Aryl-4-(2-fluorophenyl)thiophene-2-carbaldehyde | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/Water, 80-100 °C |

This table presents a generalized scheme for the regioselective bromination and subsequent Suzuki coupling. Actual reaction conditions may vary depending on the specific arylboronic acid used.

Building upon the initial functionalization at the C5 position, the molecular complexity can be further enhanced by introducing a second point of diversity. This can be achieved through a second bromination followed by another cross-coupling reaction. Starting from 5-bromo-4-(2-fluorophenyl)thiophene-2-carbaldehyde, a second bromination would likely occur at the C3 position, yielding a dibrominated thiophene derivative.

With two bromo-substituents at different positions on the thiophene ring (C3 and C5), sequential or one-pot double Suzuki couplings can be employed to introduce two different aryl or heteroaryl groups. The differential reactivity of the C-Br bonds at the C3 and C5 positions can be exploited to achieve selectivity. Typically, the C-Br bond at the position alpha to the sulfur (C5) is more reactive in palladium-catalyzed couplings than the C-Br bond at the beta position (C3).

This difference in reactivity allows for a stepwise introduction of substituents. For instance, a first Suzuki coupling could be performed under carefully controlled conditions to selectively react at the C5 position. Following this, a second Suzuki coupling with a different boronic acid could be carried out to functionalize the C3 position.

Alternatively, a one-pot, two-step approach is also feasible. This would involve the initial coupling at the more reactive C5 position, followed by the in-situ addition of a second boronic acid and potentially a change in reaction conditions (e.g., temperature, ligand) to facilitate the coupling at the less reactive C3 position. Successful double Suzuki cross-coupling reactions have been reported for 2,5-dibromo-3-alkylthiophenes, demonstrating the viability of this strategy for creating highly substituted thiophenes nih.govrsc.org.

| Starting Material | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Final Product |

| 3,5-Dibromo-4-(2-fluorophenyl)thiophene-2-carbaldehyde | Arylboronic Acid 1, Pd(PPh₃)₄, mild base, lower temp. | 3-Bromo-5-aryl-4-(2-fluorophenyl)thiophene-2-carbaldehyde | Arylboronic Acid 2, Pd(PPh₃)₄, stronger base, higher temp. | 3,5-Diaryl-4-(2-fluorophenyl)thiophene-2-carbaldehyde |

This table illustrates a potential sequential Suzuki coupling strategy. The specific conditions would need to be optimized to achieve the desired selectivity.

This sequential approach provides a powerful and modular route to a library of polysubstituted thiophenes based on the 4-(2-Fluorophenyl)thiophene-2-carbaldehyde core, allowing for a systematic exploration of the chemical space around this scaffold.

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties and structure of molecules. These computational tools allow for a detailed examination of molecular orbitals, charge distribution, and bonding interactions, which collectively determine the molecule's chemical identity and reactivity.

Density Functional Theory (DFT) Calculations of Molecular Geometry and Conformation

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and stable conformations of a compound. By approximating the electron density of a system, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state.

For molecules containing linked aromatic rings, such as 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, a key geometric parameter is the dihedral angle between the phenyl and thiophene (B33073) rings. This angle determines the planarity of the molecule, which in turn influences its electronic conjugation and physical properties. In similar structures, like thiophene-2-carbaldehyde (B41791) derivatives, the molecule is often found to be roughly planar, with a small dihedral angle between the aromatic rings. nih.gov

In a computational study on the related compound 4-(2-fluorophenyl)thiosemicarbazide, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set were employed to optimize the molecular structure and analyze its properties. akademisains.gov.my Such a level of theory is commonly applied to achieve a balance between accuracy and computational cost for organic molecules of this size. The optimization process for 4-(2-Fluorophenyl)thiophene-2-carbaldehyde would similarly involve finding the minimum energy conformation, considering the rotational freedom between the thiophene and the 2-fluorophenyl groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter.

While specific FMO data for 4-(2-Fluorophenyl)thiophene-2-carbaldehyde is not available in the reviewed literature, a DFT analysis of the closely related molecule 4-(2-fluorophenyl)thiosemicarbazide provides illustrative insights. akademisains.gov.my The calculated energies for its frontier orbitals are presented below.

| Molecular Orbital | Energy (eV) |

|---|---|

| EHOMO | -5.469 |

| ELUMO | -0.560 |

| Energy Gap (ΔE) | 4.909 |

Data derived from a DFT study on the related compound 4-(2-fluorophenyl)thiosemicarbazide. akademisains.gov.my

For 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich thiophene ring system, while the LUMO would likely be distributed across the conjugated system, including the electron-withdrawing carbaldehyde group and the fluorophenyl ring.

The HOMO-LUMO energy gap (Egap) is a significant indicator of a molecule's chemical stability and reactivity. akademisains.gov.my A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. akademisains.gov.my

The energies of the frontier orbitals also correlate with electron-donating and accepting abilities. A high HOMO energy level indicates a greater tendency to donate electrons to an acceptor, while a low LUMO energy level suggests a higher capacity to accept electrons. akademisains.gov.my These parameters are crucial for predicting how a molecule will interact with other reagents and its potential role in charge-transfer processes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These maps are useful for predicting sites of electrophilic and nucleophilic attack.

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential, respectively. researchgate.net

For 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, an MEP map would be expected to show a high negative potential (red) around the oxygen atom of the carbaldehyde group due to its high electronegativity. The fluorine atom would also contribute to a region of negative potential. In contrast, the hydrogen atom of the carbaldehyde group and regions near the aromatic protons would likely show a positive potential (blue). An MEP analysis of the related 4-(2-fluorophenyl)thiosemicarbazide revealed that the most negative region was localized over the sulfur atom, while positive potentials were found over the amine protons. akademisains.gov.my

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular wavefunctions into localized bonding, anti-bonding, and lone-pair orbitals. sciety.orgwisc.edu

Spectroscopic Property Prediction and Validation

Computational methods, particularly Time-Dependent DFT (TD-DFT), are frequently used to predict spectroscopic properties, such as electronic absorption spectra (UV-Vis). sciety.org These theoretical calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). sciety.org

By comparing the theoretically predicted spectrum with an experimentally measured one, the accuracy of the computational model and the understanding of the molecule's electronic transitions can be validated. tandfonline.com This correlative approach is essential for confirming structural assignments and interpreting spectroscopic data. No specific predicted spectroscopic data for 4-(2-Fluorophenyl)thiophene-2-carbaldehyde was available in the reviewed sources.

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei, which are then converted into chemical shifts. globalresearchonline.netnih.gov For 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, the GIAO method can predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra.

DFT calculations on related structures show that the chemical shifts of protons on the thiophene ring are distinct from those on the phenyl ring. globalresearchonline.net The protons of the thiophene ring in similar molecules demonstrate lower chemical shifts compared to protons in other functional groups. globalresearchonline.net The presence of the electronegative fluorine atom and the electron-withdrawing carbaldehyde group significantly influences the electronic environment of the nearby nuclei. Computational studies on various organofluorine compounds have demonstrated the predictive power of DFT in assigning ¹⁹F spectra, which would be crucial for characterizing the title compound. unipd.itresearchgate.net The chemical shifts for the constituent parts of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde can be estimated based on data from analogous structures.

Table 1: Predicted NMR Chemical Shifts for 4-(2-Fluorophenyl)thiophene-2-carbaldehyde Moieties based on Analogous Compounds This table is a representation of expected values based on computational studies of similar molecular fragments.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Thiophene Ring | 6.8 - 7.4 | acs.org |

| ¹H | Phenyl Ring | 7.5 - 8.2 | nih.gov |

| ¹H | Aldehyde (-CHO) | ~9.5 - 10.0 | nih.gov |

| ¹³C | Thiophene Ring | 125 - 145 | acs.org |

| ¹³C | Phenyl Ring | 115 - 165 | unipd.it |

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying functional groups within a molecule. DFT calculations are widely used to compute harmonic vibrational frequencies, which, after appropriate scaling, show good agreement with experimental spectra. iosrjournals.org This analysis helps in assigning the observed vibrational bands to specific molecular motions such as stretching, bending, and torsion. primescholars.com

For 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, key vibrational modes can be predicted:

C=O Stretching: The carbaldehyde group's C=O stretching vibration is expected to produce a strong band in the FT-IR spectrum, typically around 1665 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations for both the thiophene and phenyl rings are generally observed in the 3100–3000 cm⁻¹ region. globalresearchonline.netprimescholars.com

Thiophene Ring Vibrations: C-C stretching vibrations within the thiophene ring typically appear in the 1532-1347 cm⁻¹ range. iosrjournals.orgscialert.net The C-S stretching modes are found at lower frequencies, often between 852 and 637 cm⁻¹. iosrjournals.org

C-F Vibration: The C-F stretching vibration of the fluorophenyl group is also a characteristic feature, though its position can vary with substitution.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes This table is a compilation of expected frequencies based on computational and experimental data from thiophene derivatives.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | primescholars.com |

| Carbonyl C=O Stretch | 1660 - 1680 | researchgate.net |

| Thiophene Ring C=C Stretch | 1514 - 1532 | iosrjournals.orgscialert.net |

| Thiophene Ring C-C Stretch | 1347 - 1454 | iosrjournals.orgscialert.net |

| C-H In-plane Bend | 1000 - 1300 | iosrjournals.org |

UV-Visible Spectroscopy and Electronic Absorption Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra of molecules. globalresearchonline.net This analysis reveals information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For conjugated systems like 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, the UV-Visible spectrum is typically characterized by intense π-π* transitions. researchgate.net

Studies on similar thiophene derivatives show absorption bands corresponding to these π-π* transitions. researchgate.net The presence of the fluorophenyl and carbaldehyde groups extends the π-conjugated system, which is expected to influence the absorption maxima. TD-DFT calculations can also model the effect of different solvents on the electronic spectra, predicting shifts in absorption wavelengths (solvatochromism). researchgate.net For instance, a red shift (to longer wavelengths) is often observed when transferring from the gas phase to a polar solvent for π-π* transitions. globalresearchonline.net

Table 3: Predicted Electronic Transitions based on Analogous Systems This table illustrates the types of electronic transitions expected for the title compound.

| Transition Type | Typical Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| π → π* | 250 - 370 | Electronic transition in the conjugated system | globalresearchonline.netresearchgate.net |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Understanding these forces is crucial for predicting crystal structure and material properties.

Hirshfeld Surface Analysis

For a related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Hirshfeld analysis revealed that the most significant contributions to the surface were from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) contacts. acs.org For 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, a similar analysis would be expected to show significant contributions from H···H, C···H, and S···H contacts. Additionally, the presence of the fluorine and oxygen atoms would lead to important H···F and H···O interactions, which would appear as distinct features in the 2D fingerprint plot. acs.orgnih.gov

Table 4: Expected Intermolecular Contacts and Contributions from Hirshfeld Surface Analysis This table outlines the likely intermolecular contacts for the title compound based on its structure and analyses of similar molecules.

| Contact Type | Expected Contribution | Description | Reference |

|---|---|---|---|

| H···H | High | Represents the large surface area of hydrogen atoms. | acs.org |

| C···H / H···C | Significant | Arise from interactions between the aromatic rings. | acs.orgnih.gov |

| O···H / H···O | Significant | Due to the carbaldehyde oxygen atom acting as a hydrogen bond acceptor. | nih.gov |

| S···H / H···S | Significant | Involves the thiophene sulfur atom. | acs.org |

| F···H / H···F | Moderate | Weak hydrogen bonding involving the fluorine atom. | ucsb.edu |

Weak Interactions and Hydrogen Bonding

The crystal packing of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde is expected to be stabilized by a variety of weak intermolecular forces. sapub.org The most prominent of these are likely to be weak hydrogen bonds. ucsb.edu The oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor, forming C-H···O interactions with hydrogen atoms from the aromatic rings of neighboring molecules. sapub.org

Furthermore, the fluorine atom can participate in C-H···F interactions. Although generally weaker than conventional hydrogen bonds, these interactions play a significant role in the crystal engineering of organofluorine compounds. ucsb.edu In addition to these specific interactions, π-π stacking between the electron-rich thiophene ring and the fluorophenyl ring of adjacent molecules is also a probable stabilizing feature in the crystal lattice. nih.gov

Computational Studies on Charge Transport Properties

Thiophene-based π-conjugated systems are of great interest for their potential use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Computational studies are essential for predicting the charge transport properties of these materials and establishing structure-property relationships. rsc.org

Theoretical analysis of the charge transfer properties of related thiophene-substituted materials suggests that they represent a promising class of organic π-conjugated systems. rsc.org Key parameters that are computationally evaluated include:

HOMO and LUMO Energy Levels: These frontier molecular orbitals are critical for determining the electron-donating and electron-accepting capabilities of a molecule, which dictates its suitability for hole or electron transport.

Reorganization Energy: This parameter quantifies the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable as it facilitates more efficient charge hopping between molecules.

Electronic Coupling: This describes the strength of the electronic interaction between adjacent molecules in the crystal, which is directly related to wavefunction overlap. Strong electronic coupling is a prerequisite for high charge mobility.

By calculating these parameters for 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, researchers can assess its potential as a charge transfer mediator and guide the design of new materials for electronic applications. rsc.orgresearchgate.net

Investigation of Oligothiophene Semiconductors

Oligothiophenes are a well-established class of organic semiconductors, and computational studies are frequently used to explore how their properties evolve with chain length and substitution. acs.org Theoretical investigations on thiophene oligomers and their charged states (cations) have shown that methods like time-dependent density functional theory (TDDFT) can accurately predict their excitation energies. acs.org These calculations are vital for understanding the optical and electronic behavior of materials derived from thiophene-based monomers.

Computational studies on fluorinated thiophene-phenylene co-oligomers have demonstrated this effect, showing that fluorination can finely tune LUMO levels and enhance optoelectronic properties. researchgate.netnih.gov Furthermore, the introduction of specific functional groups can also impact electronic behavior. A formyl group (carbaldehyde), for instance, can influence a molecule's excitation energy due to its electronic effects. whiterose.ac.uk Theoretical studies on related substituted bithiophenes have shown that such groups can lead to multi-reference character in their ground states, a complex electronic feature that requires advanced computational methods to describe accurately. whiterose.ac.uk The combination of a fluorinated phenyl ring and a carbaldehyde group on the thiophene unit is therefore expected to significantly modulate the electronic structure of any resulting oligothiophene semiconductor.

Role of Molecular Planarity and Steric Effects on Electronic Transport

The efficiency of charge transport in organic semiconductors is intrinsically linked to the molecular arrangement in the solid state, which is heavily influenced by the planarity of the molecular structure. A planar molecular skeleton promotes close π-stacking in the solid state, which is crucial for efficient intermolecular charge hopping. researchgate.net Computational studies are essential for predicting molecular geometry and understanding the energetic barriers to planarity.

In the case of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde, a key structural feature is the bond between the thiophene ring and the ortho-fluorinated phenyl ring. The fluorine atom at the ortho position of the phenyl ring introduces a significant steric effect. This steric hindrance forces the phenyl and thiophene rings to twist out of plane with respect to each other, creating a non-planar conformation. This twisting is quantified by the inter-ring dihedral angle. Theoretical calculations on similar bi-aromatic systems confirm that such substitutions lead to non-planar ground-state geometries. whiterose.ac.uknih.gov This deviation from planarity can disrupt the π-conjugation across the molecule, which in turn affects its electronic properties and can hinder effective solid-state packing.

However, fluorination can also have positive effects. Studies on fluorinated thiophene derivatives have shown that fluorine substitution can, in some cases, increase molecular planarity and lead to more ordered crystal packing, which benefits charge transport. researchgate.netdntb.gov.ua Specifically, fluorination at the outer positions of a bithiophene unit was found to be more effective at increasing planarity than substitution at inner positions. dntb.gov.ua

The electronic transport properties are quantified by parameters such as ionization potential (IP), electron affinity (EA), and reorganization energy (λ). nih.gov Reorganization energy is the energy required for a molecule's geometry to relax after it gains or loses an electron. A lower reorganization energy is desirable for faster charge transfer. nih.gov A highly distorted or non-planar molecule can have higher reorganization energy, which is detrimental to charge mobility. Computational models allow for the calculation of these parameters, providing a direct link between molecular structure and charge transport capability.

Below is a representative table illustrating how computational studies might quantify the properties of related thiophene-based molecules. The values are illustrative, based on general findings from studies on similar compounds.

| Compound Feature | Calculated Dihedral Angle (°) | HOMO Level (eV) | LUMO Level (eV) | Reorganization Energy (eV) |

| Phenyl-Thiophene (unsubstituted) | ~30-40 | -5.8 | -1.9 | ~0.25 (hole), ~0.28 (electron) |

| ortho-Fluoro-Phenyl-Thiophene | ~50-60 | -5.9 | -2.1 | Higher than unsubstituted |

| Planarized Analogue | ~0-10 | -5.7 | -2.0 | Lower than non-planar |

Note: This table is for illustrative purposes, compiled from general principles found in computational chemistry literature. whiterose.ac.uknih.govarxiv.org

These computational insights reveal a fundamental trade-off in the design of molecules like 4-(2-Fluorophenyl)thiophene-2-carbaldehyde. While the fluorine atom is beneficial for lowering the LUMO energy, its ortho position introduces steric hindrance that disrupts planarity. This disruption can negatively impact intermolecular charge transport by impeding close packing and potentially increasing reorganization energy. Therefore, theoretical investigations are critical for navigating these competing effects to rationally design advanced semiconductor materials. nih.gov

Synthetic Utility As a Key Building Block for Advanced Materials

Precursor for Conjugated Polymers and Oligomers

The aldehyde functionality of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde serves as a versatile handle for a variety of polymerization and condensation reactions. This allows for its integration into the main chain or as a side group of conjugated polymers and oligomers, which are the cornerstone of modern organic electronics. The presence of the 2-fluorophenyl group is particularly noteworthy, as the electronegativity and steric influence of the fluorine atom can significantly impact the electronic energy levels (HOMO/LUMO), intermolecular packing, and solubility of the resulting macromolecules. cas.org

Application in Organic Semiconductors

Thiophene-based conjugated polymers are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability. nih.gov The introduction of a 2-fluorophenyl substituent via the 4-(2-Fluorophenyl)thiophene-2-carbaldehyde building block can lead to polymers with enhanced performance in organic field-effect transistors (OFETs). cas.org The fluorine atom can induce a more planar backbone conformation, which facilitates intermolecular π-π stacking and, consequently, improves charge carrier mobility. nih.gov

While specific performance data for polymers derived directly from 4-(2-Fluorophenyl)thiophene-2-carbaldehyde is not extensively documented in dedicated studies, the general principles of fluorination in thiophene-based semiconductors are well-established. For instance, the modification of thiophene (B33073) polymers with fluorine-containing side chains has been shown to alter their electrical properties, leading to a diverse range of semiconducting behaviors. cas.org Thiophene-based π-conjugated organic small molecules and polymers are a subject of significant research interest for their potential use as organic semiconductors. nih.gov The design of high-performance organic semiconducting materials relies heavily on understanding both inter- and intra-molecular interactions and solid-state packing, factors that are directly influenced by substituents like the 2-fluorophenyl group. nih.gov

Below is a table illustrating the impact of structural modifications on the performance of thiophene-based organic semiconductors, which underscores the potential advantages of incorporating fluorinated phenyl groups.

| Polymer/Small Molecule | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/V·s) |

| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.9 to -3.2 | 10⁻⁴ to 10⁻² |

| Fluorinated Thiophene Polymer (example) | Lowered HOMO/LUMO | Lowered HOMO/LUMO | Often enhanced |

This table presents typical data ranges for well-studied thiophene-based semiconductors to illustrate the effects of structural modifications. Specific values for polymers derived from 4-(2-Fluorophenyl)thiophene-2-carbaldehyde would require dedicated experimental investigation.

Role in Dye-Sensitized Organic Solar Cells and Light-Emitting Devices

In the realm of organic photovoltaics, particularly dye-sensitized solar cells (DSSCs), and in organic light-emitting diodes (OLEDs), the molecular design of the active materials is critical. Thiophene derivatives are frequently employed in these devices. nih.govnih.gov The use of 4-(2-Fluorophenyl)thiophene-2-carbaldehyde as a precursor allows for the synthesis of materials where the electronic properties are finely tuned for efficient light harvesting, charge separation, and emission.

For DSSCs, organic dyes based on a donor-π-acceptor (D-π-A) architecture are common. The 4-(2-fluorophenyl)thiophene moiety can act as a π-bridge, connecting an electron-donating group to an electron-accepting/anchoring group. The introduction of a fluorine atom on the phenyl ring can enhance the intramolecular charge transfer (ICT) characteristics of the dye, leading to improved power conversion efficiencies. researchgate.net Studies on related fluorinated aryl thiophene dyes have demonstrated that the position of the fluorine substituent can significantly influence the device performance. researchgate.net

In OLEDs, thiophene-based materials are valued for their tunable emission colors and good charge mobility. rsc.org The incorporation of the 2-fluorophenyl group can influence the emission wavelength and quantum efficiency of the resulting light-emitting polymers or small molecules. By modifying the electronic nature of the thiophene ring, the bandgap of the material can be adjusted, allowing for the generation of light across the visible spectrum. mdpi.com

Intermediate in the Synthesis of Complex Molecular Architectures

The reactivity of the aldehyde group in 4-(2-Fluorophenyl)thiophene-2-carbaldehyde makes it an invaluable intermediate for the construction of more elaborate and well-defined molecular structures, such as diaryl- and triarylthiophenes. These larger conjugated systems are of interest for their potential applications in molecular electronics and as advanced functional materials.

Construction of Diarylthiophenes and Triarylthiophenes

The synthesis of 4-arylthiophene-2-carbaldehydes is often achieved through Suzuki-Miyaura cross-coupling reactions, where a boronic acid or ester is coupled with a halogenated thiophene-2-carbaldehyde (B41791). nih.gov This same methodology can be extended to construct more complex structures starting from 4-(2-Fluorophenyl)thiophene-2-carbaldehyde. For example, the aldehyde can be protected, and further Suzuki-Miyaura couplings can be performed at other positions of the thiophene or phenyl ring if appropriately functionalized.

Alternatively, the aldehyde group can be used in condensation reactions, such as the Knoevenagel or Wittig reactions, to link the 4-(2-fluorophenyl)thiophene unit to other aromatic or heterocyclic systems. This step-wise approach allows for the precise assembly of diaryl- and triarylthiophene derivatives with a high degree of structural control.

Development of Materials with Specific Optical and Electronic Characteristics

The ability to construct complex molecular architectures from 4-(2-Fluorophenyl)thiophene-2-carbaldehyde opens the door to materials with highly specific and predictable properties. The optical and electronic characteristics of conjugated systems are intrinsically linked to their molecular structure, including conjugation length, planarity, and the electronic nature of the constituent units. researchgate.net

By strategically combining the 4-(2-fluorophenyl)thiophene moiety with other functional groups, it is possible to create materials with desired absorption and emission profiles, redox potentials, and charge transport capabilities. For example, coupling with strong electron-donating or electron-withdrawing groups can lead to materials with strong intramolecular charge transfer, which is beneficial for applications in nonlinear optics and as sensitizers in solar cells. taylorfrancis.com The fluorine substituent plays a crucial role in this molecular engineering, as it can modify the energy levels and stability of the final material. nih.gov

The following table summarizes the general synthetic strategies that can employ 4-(2-Fluorophenyl)thiophene-2-carbaldehyde to access more complex molecules.

| Reaction Type | Reagents/Conditions | Resulting Structure | Potential Application |

| Wittig Reaction | Phosphonium ylide | Stilbene derivatives | OLEDs, Organic Lasers |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated carbonyls/nitriles | Dyes, NLO materials |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkenes | Organic electronics |

| Reductive Amination | Amine, reducing agent | Secondary/tertiary amines | Hole-transport materials |

| Grignard/Organolithium Addition | Organometallic reagent | Secondary alcohols | Synthetic intermediates |

Contribution to Fundamental Organic Synthesis Research

Beyond its direct applications in materials science, 4-(2-Fluorophenyl)thiophene-2-carbaldehyde and its synthesis contribute to the broader field of organic synthesis. The preparation of such substituted heterocycles often requires the development and optimization of modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction. nih.gov Research into the synthesis of a variety of 4-arylthiophene-2-carbaldehydes has helped to expand the scope and understanding of these powerful C-C bond-forming reactions, particularly for heterocyclic substrates. nih.gov

Furthermore, the study of the reactivity of the aldehyde group in the context of the fluorinated aryl-thiophene system provides valuable insights into the electronic effects of the substituents on the chemical transformations of the thiophene ring. This fundamental knowledge is crucial for the rational design of new synthetic routes to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Exploration of Novel Reaction Pathways and Methodologies